3-Methylpyrazole
Overview
Description
3-Methylpyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms. The molecular formula of this compound is C4H6N2, and it has a molecular weight of 82.10 g/mol . This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Mechanism of Action
Target of Action
3-Methylpyrazole, also known as 5-methyl-1H-pyrazole, primarily targets alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme that catalyzes the oxidation of ethanol to acetaldehyde . It also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .
Mode of Action
This compound acts as a competitive inhibitor of alcohol dehydrogenase . By binding to the active site of the enzyme, it prevents the enzyme from interacting with its substrates, ethanol, methanol, and ethylene glycol . This inhibition blocks the initial steps in the metabolism of these substances to their toxic metabolites .
Biochemical Pathways
The inhibition of alcohol dehydrogenase by this compound affects the metabolic pathways of ethanol, methanol, and ethylene glycol . For instance, in the case of ethylene glycol, its metabolism to glycolaldehyde, which subsequently oxidizes to yield glycolate, glyoxylate, and oxalate, is blocked . These metabolites are primarily responsible for the metabolic acidosis and renal damage seen in ethylene glycol toxicosis .
Pharmacokinetics
Given its use as an antidote in cases of methanol or ethylene glycol poisoning , it can be inferred that it has sufficient bioavailability to exert its inhibitory effect on alcohol dehydrogenase.
Result of Action
The primary result of this compound’s action is the prevention of the toxic effects of methanol and ethylene glycol . By inhibiting the metabolism of these substances to their toxic metabolites, this compound can prevent metabolic acidosis, renal damage, and other harmful effects associated with methanol and ethylene glycol poisoning .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the release behavior of this compound from certain matrix systems . Under alkaline conditions, erosion is the predominant release mechanism
Biochemical Analysis
Biochemical Properties
3-Methylpyrazole exhibits tautomerism, a phenomenon that may influence its reactivity . This can have an impact on the synthetic strategies where this compound takes part, as well as on the biological activities of targets bearing a this compound moiety
Cellular Effects
Pyrazoles, the class of compounds to which this compound belongs, are known to have diverse biological activities
Molecular Mechanism
As a pyrazole derivative, it is known to exhibit tautomerism, which may influence its reactivity and thus its interactions at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 3-methyl-1,3-diketones under acidic conditions . Another method includes the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydropyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylpyrazole has a wide range of applications in scientific research:
Biology: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Comparison with Similar Compounds
- 1-Methylpyrazole
- 5-Methylpyrazole
- 3,5-Dimethylpyrazole
- Pyrazole
Comparison: 3-Methylpyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methylpyrazole and 5-Methylpyrazole, this compound exhibits different tautomeric forms and reactivity profiles . Its unique structure allows for distinct interactions with enzymes and other molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVUYEYANWFIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073260 | |
Record name | 3-Methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methylpyrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1453-58-3, 88054-14-2 | |
Record name | 3-Methylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KU1RRO6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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